SC-41930

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

準備方法

化学反応の分析

SC 41930は、次のものを含むさまざまな化学反応を受けます。

酸化: 特定の条件下で酸化して対応する酸化物を生成することができます。

還元: アルコールまたは他の還元された形態に還元することができます。

置換: 求核置換反応を起こすことができ、官能基は求核剤によって置換されます。これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、メトキシドナトリウムなどの求核剤などがあります.

科学研究への応用

SC 41930は、いくつかの科学研究への応用があります。

化学: ロイコトリエンB4受容体拮抗作用を研究するためのモデル化合物として使用されます。

生物学: 炎症や免疫反応を含むさまざまな生物学的プロセスにおけるロイコトリエンB4の役割を調査するために使用されます。

医学: ロイコトリエンB4誘発の中性球浸潤を阻害することにより、乾癬やアトピー性皮膚炎などの炎症性疾患の治療に潜在的な治療的用途があります.

科学的研究の応用

SC 41930 has several scientific research applications:

Chemistry: It is used as a model compound to study leukotriene B4 receptor antagonism.

Biology: It is used to investigate the role of leukotriene B4 in various biological processes, including inflammation and immune response.

Industry: It is used in the development of anti-inflammatory drugs and other therapeutic agents.

作用機序

SC 41930は、細胞表面のロイコトリエンB4受容体に結合することにより効果を発揮し、それによりロイコトリエンB4の作用をブロックします。 これは、炎症や免疫反応につながる下流のシグナル伝達経路の活性化を防ぎます . 分子標的は、中性球やその他の免疫細胞のロイコトリエンB4受容体です .

類似化合物との比較

SC 41930は、ロイコトリエンB4受容体に対して高い親和性と選択性を提供する特定の化学構造により、他のロイコトリエンB4受容体拮抗剤とは異なります . 類似の化合物には、次のものがあります。

MK-886: 異なる化学構造を持つ別のロイコトリエンB4受容体拮抗剤。

ジレウトン: ロイコトリエンB4の生成を防ぐロイコトリエン合成阻害剤。

モンテルカスト: 喘息やアレルギー性鼻炎の治療に使用されるロイコトリエン受容体拮抗剤.

SC 41930は、ロイコトリエンB4と12-ヒドロキシエイコサテトラエン酸誘発の中性球浸潤の両方を阻害するという二重の作用を持つため、特定の炎症性疾患の治療に効果的である可能性があります .

生物活性

SC-41930 is a potent selective antagonist of the leukotriene B4 (LTB4) receptor, which plays a crucial role in inflammatory responses. This compound has garnered attention due to its significant anti-inflammatory properties and its potential therapeutic applications in various inflammatory diseases.

This compound functions by specifically binding to the LTB4 receptor, thereby inhibiting the action of LTB4, a pro-inflammatory mediator. This inhibition can lead to reduced neutrophil migration and activation, which are critical processes in the pathogenesis of several inflammatory conditions.

Research Findings

- In Vitro Studies : this compound has been shown to effectively block LTB4-induced neutrophil chemotaxis in vitro. This was demonstrated through assays that measured neutrophil movement in response to LTB4, where this compound exhibited a dose-dependent inhibition of this response .

- In Vivo Studies : In animal models, this compound has demonstrated significant anti-inflammatory effects. For instance, in a guinea pig model of acetic acid-induced colonic inflammation, treatment with this compound resulted in marked alleviation of inflammation . Another study reported that this compound achieved up to 54% inhibition of neutrophil movement in inflamed mucosa compared to 34% in uninflamed mucosa, indicating a stronger effect in pathological conditions .

Case Studies

Several case studies have highlighted the effectiveness of this compound in different inflammatory contexts:

- Colitis Model : In a study involving guinea pigs with induced colitis, this compound significantly reduced clinical symptoms and histopathological signs of inflammation, suggesting its potential utility in treating inflammatory bowel diseases .

- Asthma Models : Research has indicated that this compound could mitigate airway inflammation and hyperresponsiveness in asthma models, further supporting its role as an anti-inflammatory agent .

Data Table: Summary of Biological Activity

特性

Key on ui mechanism of action |

Biomed 101 binds to the leukotriene B4 receptor. Blocking this receptor it prevents adverse effects from interleukin-2. Recently, BioMedicines scientists have shown in clinical testing in patients with renal cancer that the therapeutic index of interleukin-2 is improved by the co- administration of Biomed 101. These patients are able to better tolerate interleukin-2 and experience fewer serious side effects. |

|---|---|

CAS番号 |

120072-59-5 |

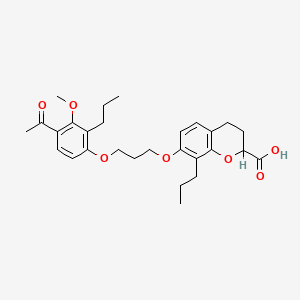

分子式 |

C28H36O7 |

分子量 |

484.6 g/mol |

IUPAC名 |

7-[3-(4-acetyl-3-methoxy-2-propylphenoxy)propoxy]-8-propyl-3,4-dihydro-2H-chromene-2-carboxylic acid |

InChI |

InChI=1S/C28H36O7/c1-5-8-21-23(13-10-19-11-14-25(28(30)31)35-26(19)21)33-16-7-17-34-24-15-12-20(18(3)29)27(32-4)22(24)9-6-2/h10,12-13,15,25H,5-9,11,14,16-17H2,1-4H3,(H,30,31) |

InChIキー |

ZVVCSBSDFGYRCB-UHFFFAOYSA-N |

SMILES |

CCCC1=C(C=CC2=C1OC(CC2)C(=O)O)OCCCOC3=C(C(=C(C=C3)C(=O)C)OC)CCC |

正規SMILES |

CCCC1=C(C=CC2=C1OC(CC2)C(=O)O)OCCCOC3=C(C(=C(C=C3)C(=O)C)OC)CCC |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

2H-1-Benzopyran-2-carboxylic acid, 7-(3-(4-acetyl-3-methoxy-2-propylphenoxy)propoxy)-3,4-dihydro-8-propyl- 7-(3-(4-acetyl-3-methoxy-2-propylphenoxy)propoxy)-3,4-dihydro-8-propyl-2H-1-benzopyran-2-carboxylic acid SC 41930 SC-41930 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。